Piperalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility: 3-5 g/100 ml in acetonitrile, 5-10 g/100 ml in hexane, and 5-10 g/100 ml in methanol

Miscible in acetone, chloroform, dichloromethane, ethyl acetate, and toluene.

Miscible with paraffin hydrocarbon, aromatic hydrocarbon, and chlorinated hydrocarbon solvents.

In water, 20 mg/l, temp not specified

Synonyms

Canonical SMILES

Anti-obesity and Weight Management

Studies suggest that piperalin may play a role in weight management by increasing thermogenesis, the body's process of burning calories to produce heat. Piperalin might achieve this by stimulating the breakdown of fat cells (lipolysis) and increasing metabolic rate []. However, more research is needed to confirm these effects in humans and determine the optimal dosage for weight management purposes.

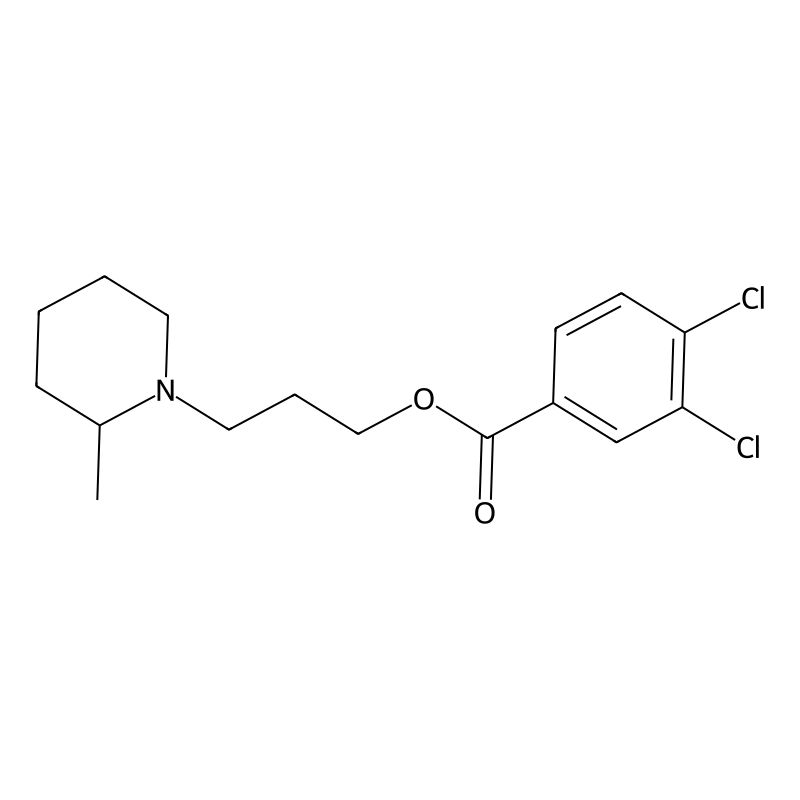

Piperalin is a chemical compound with the molecular formula C16H21Cl2NO2 and a CAS number of 3478-94-2. It is classified as a pesticide and is particularly noted for its role as a fungicide. The compound exhibits moderate toxicity upon ingestion and can release harmful fumes, including chlorine and nitrogen oxides, when decomposed by heat . Piperalin is recognized for its structural similarity to various amine compounds, which contributes to its biological activity.

Piperalin is considered to be a low-toxicity fungicide []. However, it's important to handle it with care following recommended safety protocols to avoid potential hazards. These include:

- Skin and eye irritation: Piperalin can cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and protective clothing when handling piperalin [].

- Environmental impact: While considered low-toxicity, improper use of piperalin can contaminate water sources. Always follow recommended application procedures and dispose of waste according to regulations [].

Piperalin exhibits biological activity primarily through its inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Studies have shown that it affects sterol biosynthesis in fungi such as Ustilago maydis, indicating its potential as an antifungal agent . Additionally, piperalin has been identified as an analog of kinase inhibitors, suggesting possible anticancer properties due to its ability to inhibit kinase activity, which is vital for various cellular processes .

- Formation of Piperidine Derivatives: Starting from piperidine and introducing functional groups through electrophilic aromatic substitution.

- Chlorination: Utilizing chlorinating agents to introduce chlorine atoms into the aromatic ring.

- Final Coupling: Combining the piperidine derivative with the chlorinated aromatic compound to yield piperalin.

These methods emphasize the importance of controlling reaction conditions to achieve desired yields and purity.

Piperalin is primarily used as a fungicide in agricultural settings, targeting fungal pathogens that affect crops. Its effectiveness against specific fungi makes it valuable for protecting plants from diseases. Additionally, due to its kinase inhibition properties, piperalin is being explored for potential applications in cancer treatment as part of ongoing research into novel therapeutic agents .

Studies on piperalin's interactions focus on its biological effects and potential toxicological impacts. The compound's interaction with cellular mechanisms involved in sterol biosynthesis has been extensively studied, revealing its role in disrupting fungal growth. Furthermore, research into its toxicity suggests that while it is moderately toxic by ingestion, careful management can mitigate risks associated with its use in agricultural practices .

Piperalin shares structural and functional similarities with several other compounds within the class of piperidine derivatives and fungicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Comparison with Piperalin |

|---|---|---|---|

| Fenpropidin | C15H18ClN | Fungicide targeting sterol biosynthesis | Similar mechanism but different structure |

| Morpholine | C4H9NO | Used in various industrial applications | Lacks chlorinated aromatic structure |

| Dicarboximide | C10H12N2O2 | Fungicide with different mode of action | Different target pathways in fungi |

Piperalin stands out due to its dual role as both a fungicide and a potential anticancer agent through kinase inhibition, which is not commonly observed in many similar compounds.

Color/Form

XLogP3

Boiling Point

Flash Point

Density

LogP

log Kow = 4.31 (pH 5, 7, 9; 21 °C)

Odor

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Microdochium nivale, a wheat pathogenic filamentous fungus, appeared to be ... sensitive in in vivo laboratory assays to ... piperalin ... . It accumulated 8-sterols when grown in the presence of ... /piperilin/ ... Thus, in M. nivale, /piperilin/... seemed to be /a/ ... good inhibitor of the sterol 8 7-isomerase. This hypothesis was then confirmed by sterol 8 7-isomerase inhibition assays in cell-free enzyme systems.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

FUNGICIDES